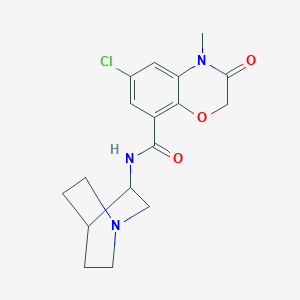

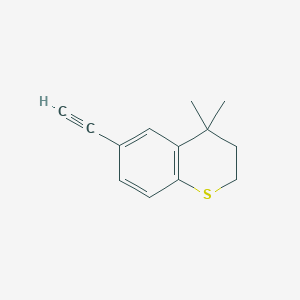

![molecular formula C8H14O5 B053580 (3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol CAS No. 114861-22-2](/img/structure/B53580.png)

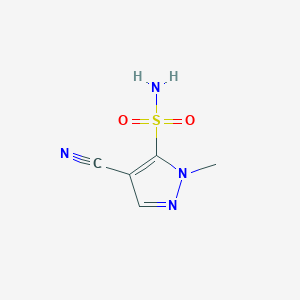

(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol

説明

- This compound is a structurally complex molecule, featuring a tetrahydrofuro[2,3-d][1,3]dioxol ring system. Its synthesis and properties are of interest due to its potential applications in various chemical fields.

Synthesis Analysis

- The synthesis of related compounds involves various methods, including reactions of trimethylated dioxinones with acylbenzotriazoles under mild conditions, leading to high yields of dioxin-4-ones and corresponding pyrones (Katritzky et al., 2005).

- Another synthesis method reported is the development of concise syntheses for hydroxytetrahydrofurans, providing access to various configurational isomers from a single aldol adduct (Kang et al., 2009).

Molecular Structure Analysis

- The molecular structure of similar compounds has been analyzed through X-ray crystallography, revealing configurations of various carbon centers and the presence of intramolecular hydrogen bonds (Li et al., 2001).

Chemical Reactions and Properties

- Related chemical reactions include the chemoselective hydrogenation of biomass-derived compounds like 5-hydroxymethylfurfural (HMF) to diols, which are key intermediates for sustainable chemicals and fuels (Tang et al., 2017).

科学的研究の応用

Crystallography and Stereochemistry : A study focused on the crystallography and absolute stereochemistry of a related compound, which is crucial for understanding its chemical behavior and potential applications in synthesis (Reed et al., 2013).

Synthesis and Anticancer Activity : Novel hybrid heterocycles incorporating a structurally similar compound were synthesized and evaluated for their potential anticancer activity (Srinivas et al., 2017).

Monooxygenase Stereoselectivity in Biosynthesis : Research explored the stereoselectivity of monooxygenase enzymes in the biosynthesis of spiroacetals, using related tetrahydropyranol compounds (McErlean et al., 2002).

Nematicidal and Antifungal Properties : The synthesis of hybrid heterocyclic compounds involving a similar structure was reported, with an evaluation of their nematicidal and antifungal properties (Srinivas et al., 2017).

Corrosion Inhibition Study : A computational study explored the use of epoxy glucose derivatives, structurally related to the compound , as corrosion inhibitors for mild steel in acidic conditions (Koulou et al., 2020).

Synthesis of Novel Carbohydrate Derivatives : Research into the synthesis of novel carbohydrate derivatives, including acridinone derivatives using 1,3-dipolar cycloaddition, highlights the compound's relevance in developing new molecules with potential biological activities (Fascio et al., 2007).

Safety and Hazards

作用機序

1,2-O-Isopropylidene-a-L-xylofuranose, also known as (3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol, is a compound with potential applications in various biochemical and pharmaceutical processes .

Target of Action

The primary target of 1,2-O-Isopropylidene-a-L-xylofuranose is the AMP-activated protein kinase alpha (AMPKα), a key regulator of cellular energy homeostasis . AMPKα plays a crucial role in glucose and lipid metabolism, making it a significant target for managing metabolic disorders such as type 2 diabetes .

Mode of Action

1,2-O-Isopropylidene-a-L-xylofuranose is believed to stimulate muscle glucose uptake by activating AMPKα . This activation leads to an increase in the rate of glucose transport in a non-insulin-dependent manner .

Biochemical Pathways

The activation of AMPKα by 1,2-O-Isopropylidene-a-L-xylofuranose can influence several biochemical pathways. These include the stimulation of glucose uptake in muscle cells and the inhibition of gluconeogenesis in the liver . The compound’s action on these pathways can lead to improved glucose homeostasis and potential therapeutic effects in metabolic disorders .

Result of Action

The activation of AMPKα by 1,2-O-Isopropylidene-a-L-xylofuranose and the subsequent stimulation of glucose uptake can lead to improved glucose homeostasis . This can potentially result in therapeutic benefits in conditions characterized by impaired glucose metabolism, such as type 2 diabetes .

特性

IUPAC Name |

(3aS,5S,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUQZVBVVJJRKM-VZFHVOOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H]([C@@H](O[C@H]2O1)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435613 | |

| Record name | 1,2-O-Isopropylidene-a-L-xylofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

CAS RN |

114861-22-2 | |

| Record name | 1,2-O-Isopropylidene-a-L-xylofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

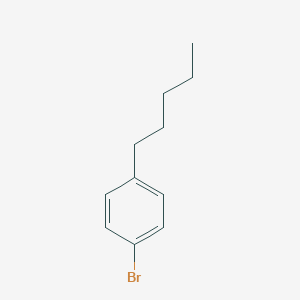

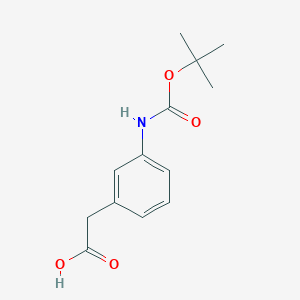

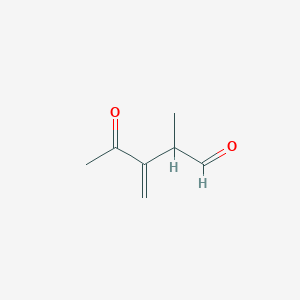

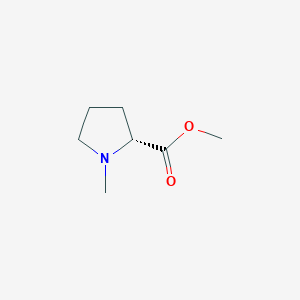

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B53500.png)

![1h-Pyrazolo[3,4-g]quinoxaline](/img/structure/B53526.png)

![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)